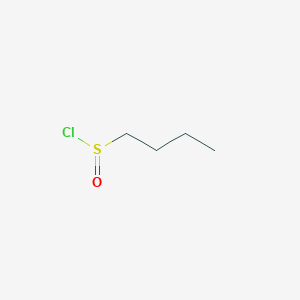
butane-1-sulfinyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butane-1-sulfinyl chloride, also known as (1-chlorobutane-1-sulfinyl chloride), is an important organic compound that has a wide range of applications in the field of science. It is a colorless liquid with a pungent odor and is widely used in the synthesis of various organic compounds. It is also used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals. This compound is widely used in the research and development of new drugs, as well as in the production of various industrial chemicals.
Wissenschaftliche Forschungsanwendungen
Butane-1-sulfinyl chloride is widely used in scientific research, particularly in the synthesis of various organic compounds. It is used in the synthesis of a variety of compounds, including polymers, pharmaceuticals, agrochemicals, and other industrial chemicals. It is also used in the synthesis of new drugs and in the development of new pharmaceuticals.
Wirkmechanismus
Butane-1-sulfinyl chloride is an important organic compound that acts as a halogenating agent in the synthesis of various organic compounds. When it reacts with a halogenating agent, it breaks the carbon-halogen bond and forms a new carbon-sulfur bond. This reaction is known as a halogenation reaction and is used in the synthesis of various organic compounds.
Biochemical and Physiological Effects
Butane-1-sulfinyl chloride has been shown to have a variety of biochemical and physiological effects. It is known to be an irritant to the skin and eyes, and can cause irritation and inflammation when it comes in contact with the skin. It is also known to be toxic to aquatic organisms and can cause damage to the environment if it is released into the environment.
Vorteile Und Einschränkungen Für Laborexperimente
Butane-1-sulfinyl chloride has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is relatively inexpensive and easy to obtain. It is also a relatively stable compound and can be stored for long periods of time without significant degradation. However, it is highly toxic and should be handled with care in the laboratory.
Zukünftige Richtungen
There are a number of potential future directions for the use of butane-1-sulfinyl chloride in laboratory experiments. One potential use is in the synthesis of new organic compounds, particularly those that are used in pharmaceuticals and agrochemicals. Another potential use is in the development of new drugs and other pharmaceuticals. Additionally, this compound could be used in the synthesis of new polymers and other materials. Finally, it could be used in the development of new catalysts and other materials that are used in industrial processes.
Synthesemethoden
Butane-1-sulfinyl chloride can be synthesized in a two-step process. The first step involves the reaction of 1-chlorobutane with sulfur dioxide in the presence of a base, such as sodium hydroxide, to form the intermediate 1-chlorobutane-1-sulfinate. The second step involves the reaction of the 1-chlorobutane-1-sulfinate with a halogenating agent, such as chlorine, to form the desired butane-1-sulfinyl chloride.
Eigenschaften
IUPAC Name |
butane-1-sulfinyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9ClOS/c1-2-3-4-7(5)6/h2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQJJIHJWKUKKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70454152 |
Source


|
| Record name | 1-Butanesulfinyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70454152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butanesulfinyl chloride | |
CAS RN |
13455-88-4 |
Source


|
| Record name | 1-Butanesulfinyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70454152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


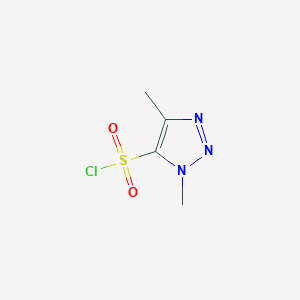
![methyl (1r,3r)-3-amino-1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylate, trans](/img/structure/B6596637.png)
![tert-butyl N-[(1H-pyrrol-3-yl)methyl]carbamate](/img/structure/B6596638.png)
![[(E)-2-azidoethenyl]benzene](/img/structure/B6596639.png)
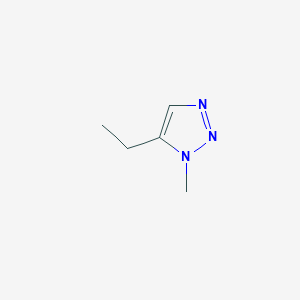
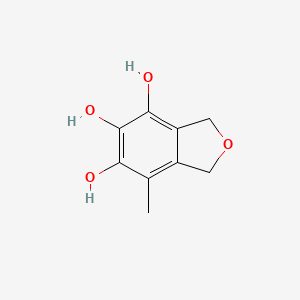
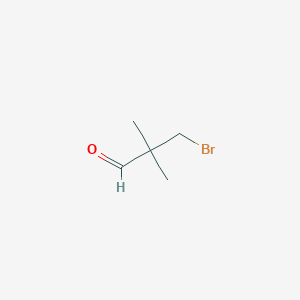
amine](/img/structure/B6596679.png)
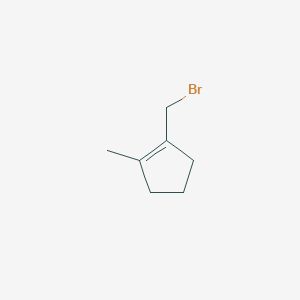
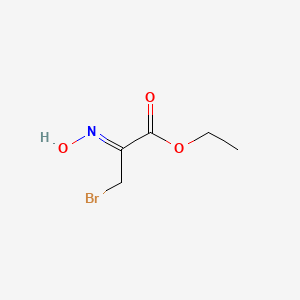

![3-(dimethylamino)-N-[2-(dimethylamino)ethyl]-N-methylpropanamide](/img/structure/B6596697.png)
![(2S)-2-[(2S)-2-hydroxypropanamido]-3-phenylpropanoic acid](/img/structure/B6596714.png)